molecular formula C17H16FeOS B071925 cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) CAS No. 164297-25-0

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

Cat. No. B071925
M. Wt: 324.2 g/mol
InChI Key: QAAXXGKGRWQHLR-FMOMHUKBSA-N
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Description

Cyclopenta-1,3-diene is a conjugated diene hydrocarbon with the molecular formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is used extensively in the petrochemical industry as a selective solvent .


Synthesis Analysis

Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert. They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C. The monomer is collected by distillation, and used soon thereafter .


Molecular Structure Analysis

Cyclopentadiene has a planar molecular shape . The structure of cyclopentadiene is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Deprotonation of cyclopentadiene produces the highly stable cyclopentadienyl anion, which is aromatic . Removal of hydride ion from cyclopentadiene produces the highly unstable cyclopentadienyl cation, which is antiaromatic .


Physical And Chemical Properties Analysis

Cyclopentadiene has a density of 0.802 g/cm³, a melting point of -90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water . Its vapor pressure is 400 mmHg (53 kPa) . The acidity (pKa) is 16 . The refractive index (nD) is 1.44 (at 20 °C) .

Scientific Research Applications

Cycloaddition Reactions and Synthesis of Complex Structures

One of the primary applications of cyclopenta-1,3-diene derivatives in scientific research is in cycloaddition reactions. These reactions are pivotal for creating complex molecular structures, including natural compounds and novel polyheterocyclic compounds. The [4+2] cycloaddition, involving activated cyclic and acyclic dienophiles, is notable for its efficiency in synthesizing intricate structures with high levels of diastereoselectivity and enantioselectivity (E. Rossi, G. Abbiati, & Valentina Pirovano, 2017). Additionally, the synthesis of cyclic compounds containing aminobenzenesulfonamide highlights the versatility of these compounds in pharmaceutical research and the production of functional molecules (Kyosuke Kaneda, 2020).

Self-Healing Polymers

Another intriguing application is in the development of self-healing materials. Polymers employing thermally reversible Diels–Alder chemistry, using furan groups as dienes and maleimide as dienophiles, demonstrate the potential for creating materials that can repair themselves. This research direction opens up possibilities for more durable and sustainable materials (Ying‐Ling Liu & T. Chuo, 2013).

Green Chemistry and Sustainable Materials

The focus on green chemistry is evident in the exploration of renewable carbon sources for the production of chemicals and materials through Diels-Alder reactions. Furan derivatives, obtained from plant biomass, are recognized as "platform chemicals" for sustainable chemistry, highlighting the role of cyclopenta-1,3-diene derivatives in reducing reliance on fossil fuels (K. Galkin & V. Ananikov, 2021).

Safety And Hazards

Cyclopentadiene has an irritating, terpene-like odor . It is advisable to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cyclopentadiene is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . Future research may focus on the development of new cyclopentadiene derivatives and their potential applications in various fields.

properties

CAS RN

164297-25-0

Product Name

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

Molecular Formula

C17H16FeOS

Molecular Weight

324.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1

InChI Key

QAAXXGKGRWQHLR-FMOMHUKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]

SMILES

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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